4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide
Description
4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is an organic compound characterized by the presence of a benzamide group substituted with a chloro group and a 2,3-dihydro-1,4-benzodioxin moiety
Properties
IUPAC Name |
4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11(19-17(20)12-2-5-14(18)6-3-12)13-4-7-15-16(10-13)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLSPWKVVBLINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzodioxin Moiety: The 2,3-dihydro-1,4-benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.
Alkylation: The benzodioxin intermediate is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Amidation: The alkylated benzodioxin is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The chloro group on the benzene ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH₂) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in a biological context, it may bind to enzymes or receptors, altering their activity and leading to a physiological response. The benzodioxin moiety could play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]aniline
- **4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]phenol
Uniqueness
Compared to similar compounds, 4-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is unique due to the presence of both a chloro group and a benzodioxin moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
